2,4-Dichloro-5-fluoropyrimidine

Overview

Description

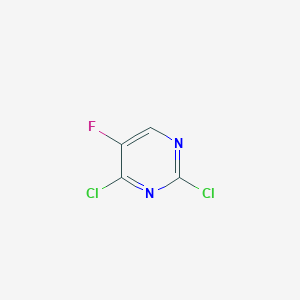

2,4-Dichloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HCl2FN2. It is a yellow to orange crystalline solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . This compound is known for its role in the preparation of kinase inhibitors and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-fluoropyrimidine can be synthesized through the chlorination of 5-fluorouracil using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline (DMA) as an acid acceptor . The reaction is typically carried out under reflux conditions at a temperature of around 114°C for about 2 hours . Another method involves the use of trichloroethylene and triphosgene (bis(trichloromethyl)carbonate) in the presence of a tertiary amine catalyst .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the careful control of reaction conditions, such as temperature and reaction time, to ensure the efficient conversion of starting materials to the desired product . The product is then purified through distillation or recrystallization to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic substitution, coupling reactions, and condensation reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, alkoxides, or thiols.

Coupling Reactions: Suzuki coupling reactions are used to introduce aryl groups into the pyrimidine ring.

Condensation Reactions: These reactions involve the formation of new carbon-nitrogen bonds, often using amines and other nitrogen-containing compounds.

Major Products Formed:

5-Fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides: Potential kinase inhibitors.

2,4-Diamino-5-fluoropyrimidine derivatives: Potential protein kinase Cθ inhibitors.

2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Formed through Suzuki coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

DCFP serves primarily as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to biologically active compounds.

Antiviral Agents

DCFP is involved in the synthesis of antiviral drugs. For instance, it can be used to produce compounds that inhibit viral replication, which is crucial in treating viral infections such as HIV and hepatitis C. The synthesis often involves coupling DCFP with other moieties to enhance antiviral activity .

Anticancer Agents

Research indicates that derivatives of DCFP exhibit anticancer properties. In a study evaluating several synthesized compounds derived from DCFP, some showed significant cytotoxic effects against cancer cell lines, suggesting potential for new cancer therapies .

Protein Tyrosine Kinase Inhibitors

DCFP derivatives have been explored as protein tyrosine kinase inhibitors, which are important in cancer treatment due to their role in cell signaling pathways that regulate cell growth and division. The ability to modify DCFP allows chemists to create selective inhibitors that may reduce side effects compared to traditional therapies .

Reaction with 5-Fluorouracil

One common method involves reacting 5-fluorouracil with phosphorus oxychloride in the presence of a base like N,N-dimethylaniline. This method has been refined to improve yield and reduce reaction time, making it more suitable for industrial applications .

Alternative Synthetic Routes

Other methods include the chlorination of 5-fluoro-4-pyrimidinones or using different chlorinating agents under controlled conditions to achieve high purity and yield of DCFP .

Case Studies

Several studies highlight the effectiveness and versatility of DCFP in drug development:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoropyrimidine involves its ability to act as a precursor for the synthesis of biologically active molecules. It undergoes nucleophilic substitution reactions to form derivatives that can inhibit specific enzymes or proteins . For example, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

- 2,4-Dichloropyrimidine

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- 2,4,5-Trichloropyrimidine

- 5-Bromo-2,4-dichloropyrimidine

Comparison: 2,4-Dichloro-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which enhances its reactivity and allows for the formation of a wide range of derivatives . Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

2,4-Dichloro-5-fluoropyrimidine (CAS No. 2927-71-1) is a synthetic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of two chlorine atoms and one fluorine atom on the pyrimidine ring, has led to its exploration in various biological applications, particularly in cancer treatment as a potential antineoplastic agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 166.97 g/mol

- Physical State : Yellow to orange crystalline solid

- Melting Point : 36-41 °C

- Boiling Point : 80 °C at 16 mmHg

- Flash Point : 106 °C

This compound acts primarily as a precursor for various biologically active compounds. It is utilized in the synthesis of derivatives that exhibit inhibitory effects on several kinases involved in cancer progression:

- Synthesis of Kinase Inhibitors :

- 5-Fluoropyrimidine-2-carboxamides and 5-Fluoropyrimidine-4-carboxamides have shown potential as kinase inhibitors targeting specific pathways involved in tumor growth .

- 2,4-Diamino-5-fluoropyrimidine derivatives are being investigated for their role as protein kinase Cθ inhibitors .

- Aurora Kinase Inhibitors : A series of 2,4-bisanilinopyrimidine derivatives have been developed to selectively inhibit Aurora A and B kinases, which are crucial for mitotic progression and have been implicated in various cancers .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity against tumor cells. Notably, it has been shown to inhibit the growth of mouse tumor cells in vitro, indicating its potential as an antitumor agent .

Case Studies

- In Vitro Studies :

- Synthesis and Recovery Studies :

Summary Table of Biological Activities

| Compound Derivative | Target Kinase/Activity | Efficacy/Notes |

|---|---|---|

| 5-Fluoropyrimidine-2-carboxamide | Kinase Inhibitor | Potential anticancer activity |

| 5-Fluoropyrimidine-4-carboxamide | Kinase Inhibitor | Effective against specific cancer types |

| 2,4-Diamino-5-fluoropyrimidine | Protein Kinase Cθ Inhibitor | Reduced drug-drug interactions |

| 2,4-Bisanilinopyrimidine derivatives | Aurora Kinase Inhibitors | High selectivity against Aurora B |

Q & A

Q. Basic: What are the key physicochemical properties of 2,4-dichloro-5-fluoropyrimidine, and how can they influence experimental design?

The compound (CHClFN, MW 166.97 g/mol) has a melting point of 37–41°C, boiling point of 222.8°C at 760 mmHg, and density of 1.6 g/cm³ . Its low melting point requires storage below 25°C to prevent liquefaction, and its moisture sensitivity necessitates anhydrous conditions during reactions . For experimental design, the boiling point discrepancy (e.g., 80°C at 16 mmHg vs. 222.8°C at atmospheric pressure ) highlights the need to verify pressure conditions in distillation or sublimation steps.

Q. Basic: What analytical methods are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) is standard for purity analysis (>99% ). Complementary techniques include H NMR to confirm substitution patterns (e.g., distinguishing C-2 and C-4 chlorination) and IR spectroscopy to validate functional groups . Karl Fischer titration is critical for quantifying water content (<0.5%), as moisture can hydrolyze the compound during storage .

Q. Advanced: How can nucleophilic substitution reactions at C-2 and C-4 positions be optimized for regioselectivity?

Regioselectivity depends on solvent polarity, temperature, and catalyst. For example, ethanol with triethylamine at room temperature favors substitution at C-4 with p-anisidine (74% yield) . In contrast, THF/NMP with Fe(acac) at 0°C enables selective methyl group introduction via Grignard reagents . Monitoring via TLC or LC-MS is advised to track intermediate formation and byproducts.

Q. Advanced: How should researchers address contradictions in reported boiling points under varying pressures?

The compound’s boiling point ranges from 80°C at 16 mmHg to 222.8°C at 760 mmHg . Researchers must calibrate vacuum systems and validate pressure measurements during distillation. Differential scanning calorimetry (DSC) can resolve ambiguities by measuring phase transitions under controlled conditions .

Q. Basic: What safety protocols are essential for handling this compound?

Classified as a UN 3261 corrosive solid (Category III), it requires PPE (gloves, goggles) and ventilation . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via licensed hazardous waste contractors . Moisture-sensitive storage in desiccators is critical to prevent hydrolysis .

Q. Advanced: What strategies mitigate byproduct formation during palladium-catalyzed cyanation of this compound derivatives?

Byproducts like dehalogenated intermediates arise from excessive catalyst loading or prolonged reaction times. Optimizing Pd(PPh) concentrations (0.5–1 mol%) and using Zn(CN) as a cyanide source at 80°C reduces side reactions . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates target nitriles efficiently .

Q. Advanced: How can computational modeling guide the design of this compound analogs for kinase inhibition?

Density functional theory (DFT) calculates electrophilicity at C-2/C-4 to predict reactivity with nucleophiles (e.g., amines in CDK2 inhibitors) . Molecular docking simulations (AutoDock Vina) assess binding affinity to kinase active sites, prioritizing substituents like benzodioxolyl groups for enhanced interactions .

Q. Basic: What is the role of this compound in synthesizing antifungal agents like flucytosine?

It serves as a precursor for 5-fluorocytosine via ammonolysis at C-4, followed by selective dechlorination . The fluorine atom at C-5 enhances metabolic stability, critical for antifungal activity . Reaction monitoring via F NMR ensures regioselective substitution .

Q. Advanced: How do solvent polarity and temperature affect the synthesis of 1,3-oxathiolane intermediates from this compound?

Polar aprotic solvents (DMF, DMSO) at 60–80°C accelerate nucleophilic attack by 2,2-dimethoxyethanol, forming oxathiolanes. Lower temperatures (0–25°C) favor kinetic control, minimizing ring-opening side reactions . GC-MS analysis identifies side products like thiourea derivatives, guiding solvent optimization .

Q. Advanced: What methodologies enable scalable recycling of reaction byproducts (e.g., HCl) in this compound synthesis?

Gas scrubbing with NaOH neutralizes HCl vapors . Liquid byproducts (e.g., triethylamine hydrochloride) can be filtered and regenerated via base treatment . Life-cycle assessment (LCA) models evaluate environmental impact, prioritizing closed-loop systems for industrial-scale applications .

Properties

IUPAC Name |

2,4-dichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPFEQUEHBULBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290702 | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-71-1 | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2927-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002927711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2927-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ52TC9PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.